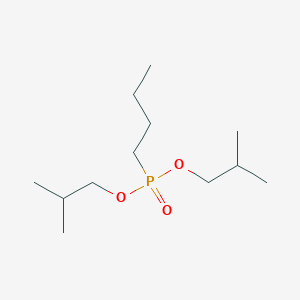![molecular formula C17H16N8O3 B12084410 N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine is a modified nucleoside synthon. . The compound is characterized by the presence of an azido group at the 3’ position and a benzoyl group at the N6 position of the adenine base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotectionThe benzoyl group is then introduced at the N6 position using benzoyl chloride under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, as well as the use of automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Nucleophilic substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide
Major Products Formed
Nucleophilic substitution: Various substituted nucleosides depending on the nucleophile used.
Reduction: 3’-Amino-N6-benzoyl-2’,3’-dideoxyadenosine.
Hydrolysis: N6-Benzoyl-2’,3’-dideoxyadenosine
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of other nucleoside analogues.
Biology: Studied for its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Medicine: Investigated for its antiviral properties, particularly against HIV, and its anticancer potential by inhibiting DNA synthesis in cancer cells.
Industry: Potential use in the development of antiviral and anticancer drugs
Mechanism of Action
The mechanism of action of 3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine involves its phosphorylation to form the corresponding monophosphate, which inhibits the synthesis of RNA. This inhibition occurs through the compound’s action on ribonucleotide reductase, thereby preventing the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used as an antiviral drug.
2’,3’-Dideoxyinosine (ddI): A nucleoside analogue used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analogue with antiviral properties.
Uniqueness
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine is unique due to the presence of both the azido and benzoyl groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C17H16N8O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16N8O3/c18-24-23-11-6-13(28-12(11)7-26)25-9-21-14-15(19-8-20-16(14)25)22-17(27)10-4-2-1-3-5-10/h1-5,8-9,11-13,26H,6-7H2,(H,19,20,22,27) |
InChI Key |
YTFBISSPQNGWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)




![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)




![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)


